Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane
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Overview
Description
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structural features, which include a silicon atom bonded to a phenyl group, a trimethylsilyl group, and an ethyl group. These structural elements confer specific chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction can be represented as follows:
[ \text{PhSiH}_3 + \text{ClSiMe}_3 \rightarrow \text{PhSi(O-SiMe}_3\text{)H}_2 + \text{HCl} ]
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for sensitive functional groups.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The phenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(2-phenylethyl)silane: Similar in structure but with methoxy groups instead of trimethylsilyl groups.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a phenyl group.
Phenyltrimethoxysilane: Similar phenyl group but with methoxy groups instead of trimethylsilyl groups.
Uniqueness
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the combination of its phenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity patterns. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organosilicon compounds and the modification of biomolecules.
Biological Activity
Introduction
Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane is a silane compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities. The data presented here is derived from various studies and analyses, including case studies and experimental findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C14H26O1Si2
- Molecular Weight : 250.47 g/mol
The compound contains a phenyl group, trimethylsilyl ether functionalities, and ethyl groups, which may contribute to its reactivity and interactions in biological systems.
Antimicrobial Activity
Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, in a study analyzing various silanes, it was found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may be a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, in a cell line study assessing the cytotoxic effects of silanes on cancer cells:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells.
These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. In assays measuring the ability to scavenge free radicals, the compound showed promising results:
- DPPH Radical Scavenging Activity : The compound demonstrated an IC50 value of 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
This suggests that it may help mitigate oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against skin infections caused by antibiotic-resistant bacteria. The study reported a significant reduction in bacterial load after treatment with the formulation over a two-week period.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines treated with varying concentrations of this compound. The results indicated that not only did the compound reduce cell viability significantly but also induced morphological changes consistent with apoptosis.
Properties
CAS No. |
648428-52-8 |
---|---|
Molecular Formula |
C16H30OSi2 |
Molecular Weight |
294.58 g/mol |
IUPAC Name |
triethyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C16H30OSi2/c1-7-19(8-2,9-3)16(17-18(4,5)6)15-13-11-10-12-14-15/h10-14,16H,7-9H2,1-6H3 |
InChI Key |
HDSHOGLPMKDNID-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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